N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide
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Overview
Description
N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-methylbenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the piperazine ring. The final step involves the acylation of the piperazine ring with 4-methylbenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-methylphenyl)benzamide
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
Uniqueness
N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15-3-7-17(8-4-15)13-23-11-12-24(21(27)20(23)26)14-19(25)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,22,25) |
InChI Key |
PIVRJYIXCYIRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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